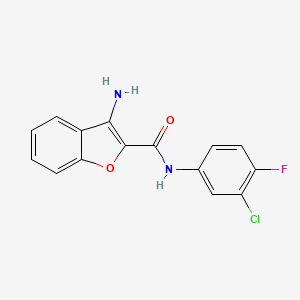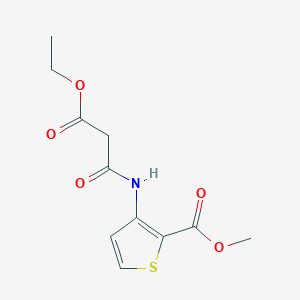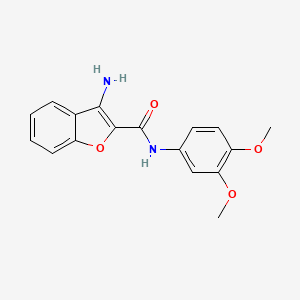
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide (3-ACFBC) is an organic compound with a wide range of applications in the scientific and research field. It is a versatile compound that has been used in various fields, from lab experiments to drug development. The structure of 3-ACFBC is composed of an amine group, a benzofuran ring, and a carboxamide group.
Applications De Recherche Scientifique
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide has been used in various scientific research applications, such as drug development, enzyme inhibition, and cell signaling. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. This compound has also been used to study cell signaling pathways, including those involved in apoptosis and cell cycle regulation. Additionally, this compound has been used in the development of drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules such as prostaglandins. Additionally, it is believed to modulate the activity of cell signaling pathways, including those involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules such as prostaglandins. Additionally, it has been shown to modulate the activity of cell signaling pathways, including those involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from drug development to enzyme inhibition and cell signaling. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood and its effects on biochemical and physiological processes are still being studied.
Orientations Futures
There are several potential future directions for the use of 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide. One potential direction is the development of drugs that target specific cell signaling pathways in order to treat diseases such as cancer. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Méthodes De Synthèse
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluorophenyl isocyanate with 1-benzofuran-2-carboxylic acid in the presence of a base such as sodium hydroxide. The isocyanate reacts with the carboxylic acid to form an amide, which is then converted to an amine by the addition of an amine group. The final product is a this compound.
Propriétés
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFBBYNHPGJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)
![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)


![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)


![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)
![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
